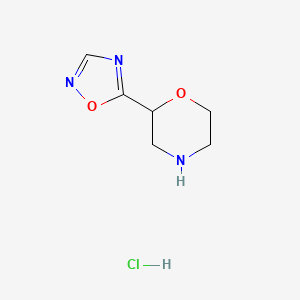![molecular formula C9H18Cl2N2S B15308315 [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is a chemical compound with the molecular formula C9H17ClN2S. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with ®-3-aminopropylamine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of [(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylamine: Lacks the dihydrochloride component.
[(3R)-3-amino-3-(thiophen-2-yl)propyl]methylamine: Contains a methyl group instead of a dimethylamine group.
[(3R)-3-amino-3-(thiophen-2-yl)propyl]ethylamine: Contains an ethyl group instead of a dimethylamine group.
Uniqueness
[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the dimethylamine group allows for diverse chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C9H18Cl2N2S |
|---|---|
Poids moléculaire |
257.22 g/mol |
Nom IUPAC |
(1R)-N',N'-dimethyl-1-thiophen-2-ylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C9H16N2S.2ClH/c1-11(2)6-5-8(10)9-4-3-7-12-9;;/h3-4,7-8H,5-6,10H2,1-2H3;2*1H/t8-;;/m1../s1 |
Clé InChI |
RFYIMAVGKUUHCC-YCBDHFTFSA-N |
SMILES isomérique |
CN(C)CC[C@H](C1=CC=CS1)N.Cl.Cl |
SMILES canonique |
CN(C)CCC(C1=CC=CS1)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)

